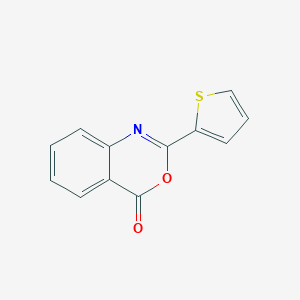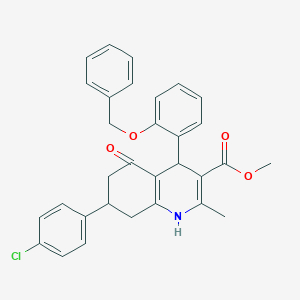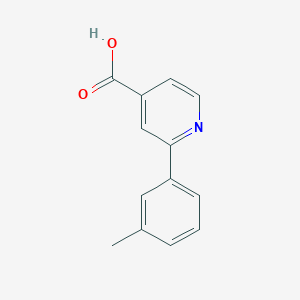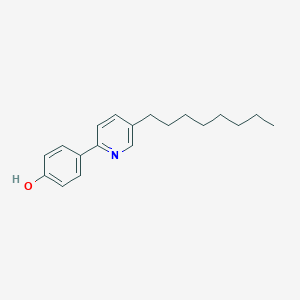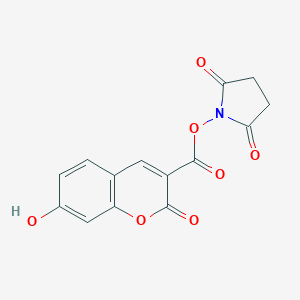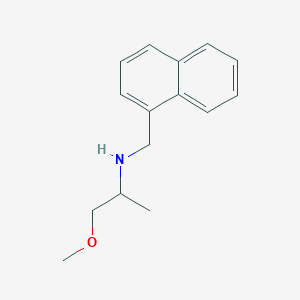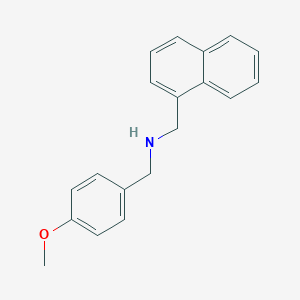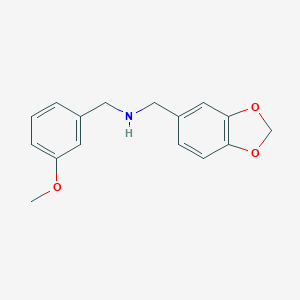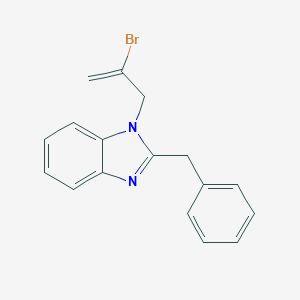
2-Furancarboxamide, 5-nitro-N-3-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, 5-nitro-N-3-pyridinyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as INH1 and is a potent inhibitor of the Rho GTPase family, which plays a crucial role in cell migration and invasion.
Wissenschaftliche Forschungsanwendungen
INH1 has been extensively studied for its potential applications in cancer research. Due to its ability to inhibit the Rho GTPase family, it has been shown to inhibit cancer cell migration and invasion in vitro and in vivo. INH1 has also been shown to have anti-tumor effects in various cancer models, including breast cancer, pancreatic cancer, and glioblastoma.
Wirkmechanismus
INH1 inhibits the Rho GTPase family by binding to the RhoA binding site on the Rho GTPase. This binding prevents the activation of RhoA, which is required for the formation of actin stress fibers and focal adhesions. This, in turn, inhibits cancer cell migration and invasion.
Biochemical and Physiological Effects
INH1 has been shown to have a significant impact on cancer cell migration and invasion. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, INH1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using INH1 in lab experiments is its specificity for the Rho GTPase family. This specificity allows researchers to study the specific effects of Rho GTPase inhibition without affecting other cellular processes. However, one of the limitations of using INH1 is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for the research of INH1. One potential direction is the development of more potent and specific inhibitors of the Rho GTPase family. Another potential direction is the investigation of the role of Rho GTPase inhibition in other cellular processes, such as cell division and differentiation. Additionally, the potential use of INH1 in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of more water-soluble forms of INH1 would be beneficial for its use in lab experiments.
Conclusion
In conclusion, INH1 is a potent inhibitor of the Rho GTPase family and has significant potential applications in cancer research. Its specificity for the Rho GTPase family allows researchers to study the specific effects of Rho GTPase inhibition without affecting other cellular processes. While there are limitations to its use in lab experiments, there are several potential future directions for its research, including the development of more potent and specific inhibitors and the investigation of its role in other cellular processes.
Synthesemethoden
The synthesis of INH1 involves the reaction of 5-nitroisophthalic acid with furfurylamine in the presence of acetic anhydride and sulfuric acid. The reaction mixture is then heated to 120°C for 4 hours, and the resulting product is purified by recrystallization. The yield of the synthesis is approximately 60%.
Eigenschaften
CAS-Nummer |
43151-33-3 |
|---|---|
Molekularformel |
C10H7N3O4 |
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
5-nitro-N-pyridin-3-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H7N3O4/c14-10(12-7-2-1-5-11-6-7)8-3-4-9(17-8)13(15)16/h1-6H,(H,12,14) |
InChI-Schlüssel |
ADYPJKNMIDVKIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
43151-33-3 |
Löslichkeit |
35 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



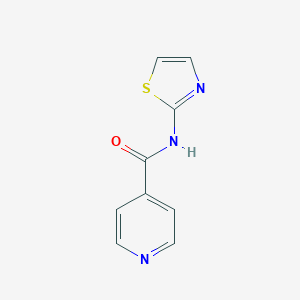


![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)
